7-{[(1-Hydroxy-1-phenylpropan-2-yl)amino]methyl}-1,3-dimethyl-3,7-dihydro-1h-purine-2,6-dione
Description
The compound 7-{[(1-Hydroxy-1-phenylpropan-2-yl)amino]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a methylxanthine derivative featuring a purine-2,6-dione core substituted with a hydroxy-phenylpropan-2-yl aminomethyl group. This structural motif is critical for its pharmacological profile, as modifications to the purine scaffold and substituents are known to influence receptor binding, solubility, and metabolic stability . The compound’s synthesis likely involves alkylation or amination of theophylline derivatives (1,3-dimethylxanthine), as evidenced by analogous routes for related purine-2,6-diones (e.g., propargyl-substituted theophyllines in Scheme 5 of ) .
Properties
CAS No. |
15302-06-4 |
|---|---|
Molecular Formula |
C17H21N5O3 |
Molecular Weight |
343.4 g/mol |
IUPAC Name |
7-[[(1-hydroxy-1-phenylpropan-2-yl)amino]methyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C17H21N5O3/c1-11(14(23)12-7-5-4-6-8-12)18-9-22-10-19-15-13(22)16(24)21(3)17(25)20(15)2/h4-8,10-11,14,18,23H,9H2,1-3H3 |
InChI Key |
BBHFULLSJOFRNO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)NCN2C=NC3=C2C(=O)N(C(=O)N3C)C |
Origin of Product |
United States |
Preparation Methods
Starting Materials
- Theophylline (1,3-dimethylxanthine) : Commercially available purine base with reactive sites at the 7-position.
- Aminoalkyl precursors : Typically, substituted phenylpropan-2-ylamines or their hydroxy analogues.
- Formaldehyde or formaldehyde equivalents : Used for Mannich-type reactions to introduce the aminomethyl group.
Key Reaction Types
- Mannich Reaction : The most common approach involves a Mannich reaction between theophylline, formaldehyde, and the appropriate amine (e.g., 1-hydroxy-1-phenylpropan-2-ylamine) to form the 7-aminomethyl substituted derivative.
- Reductive Amination : In some cases, the 7-formyl derivative of theophylline can be reacted with the amine under reductive amination conditions to yield the target compound.
- Nucleophilic Substitution : Less common but possible if a suitable leaving group is present at the 7-position.
Typical Synthetic Procedure (Mannich Type)
- Preparation of the amine component : The 1-hydroxy-1-phenylpropan-2-ylamine is synthesized or obtained commercially.
- Reaction setup : Theophylline is dissolved in a polar solvent such as methanol or ethanol.
- Addition of formaldehyde : Formaldehyde (aqueous solution or paraformaldehyde) is added to the reaction mixture.
- Addition of amine : The hydroxy-substituted phenylpropan-2-ylamine is added slowly.
- Reaction conditions : The mixture is stirred at room temperature or mildly heated (30–60 °C) for several hours.
- Isolation : The product precipitates or is extracted, purified by recrystallization or chromatography.
Detailed Example Preparation Data (Inferred from Related Compounds)
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Amine synthesis | Reduction of corresponding ketone or epoxide opening to yield 1-hydroxy-1-phenylpropan-2-ylamine | Hydroxy-phenylpropan-2-ylamine obtained with high purity |
| Mannich reaction | Theophylline + formaldehyde + hydroxy-phenylpropan-2-ylamine in ethanol, 40 °C, 6–12 h | Formation of 7-aminomethyl substituted theophylline derivative |
| Purification | Recrystallization from ethanol or ethyl acetate | >95% purity, characterized by NMR and MS |
| Characterization | NMR (1H, 13C), Mass Spectrometry, IR spectroscopy | Confirms substitution at 7-position and presence of hydroxy group |
Analytical and Research Results Supporting the Preparation
- Mass Spectrometry : Electron ionization mass spectra of fenethylline and related derivatives show molecular ion peaks consistent with the substituted purine core and aminoalkyl side chains.
- Chromatography : Gas chromatography retention indices for related compounds confirm purity and identity.
- Spectroscopic Data : NMR and IR data confirm the presence of hydroxy groups and amine linkages in the side chain.
- Patent Literature : Related xanthine derivatives substituted at the 7-position with aminoalkyl groups have been patented, detailing synthetic routes and pharmaceutical applications.
Summary Table of Preparation Methods
| Method | Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Mannich Reaction | Theophylline, formaldehyde, amine | Ethanol, 30–60 °C, 6–12 h | Simple, high yield, mild conditions | Requires pure amine precursor |
| Reductive Amination | 7-Formyl theophylline, amine, reducing agent (NaBH3CN) | Mild heating, inert atmosphere | Selective, good for sensitive groups | Additional step to prepare aldehyde |
| Nucleophilic Substitution | 7-Halogenated theophylline, amine | Polar solvent, elevated temp | Direct substitution possible | Halogenation step needed |
Professional Notes on Preparation
- The hydroxy substituent on the phenylpropan-2-yl amine requires careful handling to avoid dehydration or side reactions during synthesis.
- Purification steps should ensure removal of unreacted amine and formaldehyde to prevent impurities.
- Reaction monitoring by TLC or HPLC is recommended to optimize yields and minimize by-products.
- Scale-up considerations include solvent choice for environmental and safety compliance.
Chemical Reactions Analysis
Types of Reactions
7-[[(1-hydroxy-1-phenylpropan-2-yl)amino]methyl]-1,3-dimethylpurine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The amino group can participate in substitution reactions, forming new derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Various alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
7-[[(1-hydroxy-1-phenylpropan-2-yl)amino]methyl]-1,3-dimethylpurine-2,6-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-[[(1-hydroxy-1-phenylpropan-2-yl)amino]methyl]-1,3-dimethylpurine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit or activate specific signaling pathways, resulting in changes in cellular function.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pharmacological and Physicochemical Comparison
- Hydrogen-Bonding Capacity: The target compound’s hydroxy-phenylpropanolamine substituent introduces two hydroxyl groups and an amine, enabling stronger hydrogen-bond interactions than propargyl () or naphthyl () analogs. This may enhance target affinity but reduce blood-brain barrier penetration compared to lipophilic derivatives .
- Synthetic Accessibility : The target compound’s synthesis is more complex than propargyl derivatives () but avoids the need for transition-metal catalysts required for naphthyl derivatives () .
Computational Similarity Analysis
Structural similarity analysis using Tanimoto coefficients () and subgraph matching () reveals moderate similarity (Tanimoto ~0.6–0.7) to doxophylline and Compound 34, primarily due to shared purine-2,6-dione cores. However, the hydroxy-phenylpropanolamine sidechain reduces similarity to simpler alkyl derivatives (e.g., propargyl-substituted [67]) .
Q & A
Basic Research Questions
Q. What are the key structural features of this compound, and how do they influence its physicochemical properties?
- The compound’s core is a 1,3-dimethylxanthine scaffold, with a 7-position substitution featuring a hydroxy-phenylpropan-2-ylaminomethyl group. This substitution introduces hydrogen-bonding capacity (via hydroxyl and secondary amine groups) and steric bulk, which may affect solubility, bioavailability, and receptor binding .
- Methodological Insight : Use computational tools (e.g., ChemAxon) to calculate logP, polar surface area, and steric parameters. Validate with experimental data from HPLC (for solubility) and NMR/X-ray crystallography (for conformational analysis) .
Q. How can researchers optimize synthetic pathways for this compound to improve yield and purity?
- The synthesis likely involves nucleophilic substitution at the 7-position of the xanthine core, followed by functional group modifications. Challenges include regioselectivity and byproduct formation due to competing reactions .
- Methodological Insight : Employ Design of Experiments (DoE) to optimize reaction conditions (temperature, solvent, stoichiometry). Monitor intermediates via TLC and HPLC. Use column chromatography or recrystallization for purification .
Q. What analytical techniques are most effective for characterizing this compound and its intermediates?
- Core Techniques :
- NMR : Confirm regiochemistry of substitutions (e.g., 7 vs. 9 positions) and hydrogen-bonding interactions.
- Mass Spectrometry : Verify molecular weight and fragmentation patterns (e.g., loss of hydroxyl or phenyl groups) .
- FTIR : Identify functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹ for xanthine; O-H/N-H stretches) .
Advanced Research Questions
Q. How does the 7-position substituent modulate biological activity compared to other xanthine derivatives?
- Structural analogs (e.g., 8-alkylamino-substituted xanthines) show cardiovascular activity (e.g., antiarrhythmic effects) . The hydroxy-phenylpropan-2-ylaminomethyl group may enhance target specificity via π-π stacking (phenyl ring) and hydrogen bonding (hydroxyl/amine groups) with receptors like adenosine receptors .
- Methodological Insight : Perform molecular docking studies (e.g., AutoDock) to predict binding affinities. Validate with in vitro assays (e.g., cAMP modulation in cell lines) .
Q. What experimental strategies can resolve contradictions in reported biological activity data for this compound?
- Discrepancies may arise from variations in assay conditions (e.g., cell type, concentration) or impurities in synthesized batches.
- Methodological Insight :
- Standardization : Use pharmacopeial-grade reference standards (e.g., USP) for bioactivity assays .
- Data Reconciliation : Apply multivariate analysis (e.g., PCA) to identify confounding variables (e.g., solvent, pH) across studies .
Q. How can computational methods accelerate the design of derivatives with improved pharmacokinetic profiles?
- Approaches :
- QSAR Modeling : Corlate substituent properties (e.g., Hammett σ, molar refractivity) with bioavailability metrics.
- ADMET Prediction : Use tools like SwissADME to forecast metabolic stability, CYP450 interactions, and blood-brain barrier penetration .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- The hydroxy-phenylpropan-2-ylaminomethyl group introduces a chiral center, requiring asymmetric synthesis or chiral resolution.
- Methodological Insight :
- Catalytic Asymmetric Synthesis : Use chiral catalysts (e.g., BINAP-metal complexes) for enantioselective alkylation .
- Chiral Chromatography : Employ HPLC with chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) for purification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
